molecular formula C17H8ClFN2O3 B11282797 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one

Cat. No.: B11282797
M. Wt: 342.7 g/mol
InChI Key: VJGDRGOMIYOTJH-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a fluoro-substituted chromenone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the oxadiazole ring through the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one is unique due to its combination of a fluoro-substituted chromenone and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H8ClFN2O3

Molecular Weight

342.7 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluorochromen-2-one

InChI

InChI=1S/C17H8ClFN2O3/c18-11-3-1-9(2-4-11)15-20-16(24-21-15)13-8-10-7-12(19)5-6-14(10)23-17(13)22/h1-8H

InChI Key

VJGDRGOMIYOTJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O)Cl

Origin of Product

United States

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